molecular formula C5H7N3O2 B1314504 Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate CAS No. 57031-65-9

Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate

Cat. No. B1314504
CAS RN: 57031-65-9
M. Wt: 141.13 g/mol
InChI Key: XOGWSBKYAIGMAS-UHFFFAOYSA-N
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Description

Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate is a chemical compound with the CAS Number: 57031-65-9 . It has a molecular weight of 141.13 .


Molecular Structure Analysis

The InChI code for Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate is 1S/C5H7N3O2/c1-8-4 (5 (9)10-2)6-3-7-8/h3H,1-2H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

Pharmacological Potentials

Triazole compounds, including Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Antifungal Applications

Triazole-containing drugs like fluconazole and voriconazole are commonly used as antifungal agents . The triazole ring in these drugs plays a crucial role in their antifungal activity .

Antidepressant Applications

Triazole nucleus is also present in antidepressant drugs such as trazodone and nefazodone . The triazole ring contributes to the therapeutic effects of these drugs .

Antihypertensive Applications

Triazole-based drugs like trapidil are used as antihypertensive agents . The triazole ring in these drugs is responsible for their antihypertensive effects .

Antiepileptic Applications

Drugs like rufinamide, which contain a triazole ring, are used as antiepileptic agents . The triazole ring plays a significant role in the antiepileptic activity of these drugs .

Synthesis of Nucleoside Analogue

Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol. It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .

Efficient Construction of Triazole Ring

A novel, metal-free process for the challenging synthesis of 2- (3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported, which features an efficient construction of the triazole ring under flow conditions .

Broad-Spectrum Biological Activities

Compounds containing a triazole ring exhibit broad biological activities, such as anticancer, antituberculosis, antibacterial, and anti-HIV . The unique structure of the triazole ring facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing these broad-spectrum biological activities .

properties

IUPAC Name

methyl 2-methyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-4(5(9)10-2)6-3-7-8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGWSBKYAIGMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544041
Record name Methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57031-65-9
Record name Methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate
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